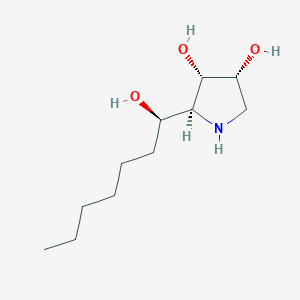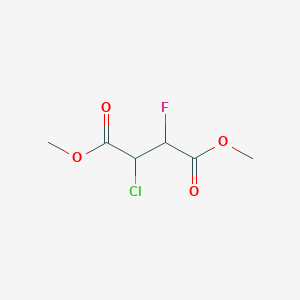
Dimethyl 2-chloro-3-fluorosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-chloro-3-fluorosuccinate is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a succinate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-3-fluorosuccinate typically involves the esterification of 2-chloro-3-fluorosuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-chloro-3-fluorosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted succinates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-chloro-3-fluorosuccinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-chloro-3-fluorosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (ester) groups makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-chlorosuccinate: Lacks the fluorine atom, resulting in different reactivity.
Dimethyl 3-fluorosuccinate: Lacks the chlorine atom, affecting its chemical behavior.
Dimethyl succinate: Lacks both chlorine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness: Dimethyl 2-chloro-3-fluorosuccinate is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C6H8ClFO4 |
|---|---|
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
dimethyl 2-chloro-3-fluorobutanedioate |
InChI |
InChI=1S/C6H8ClFO4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
AWSHNEUTLUGHHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


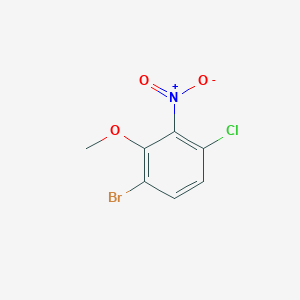
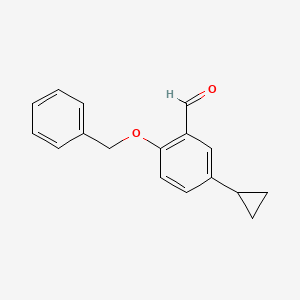
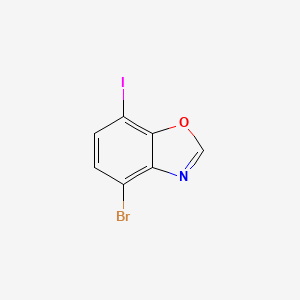
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
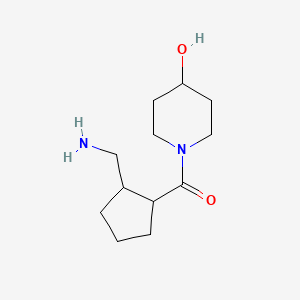
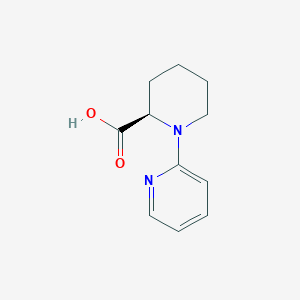
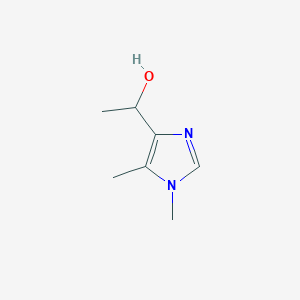
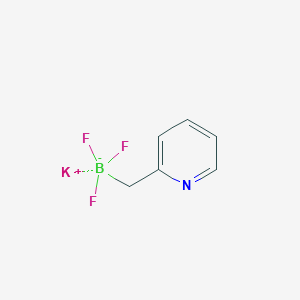
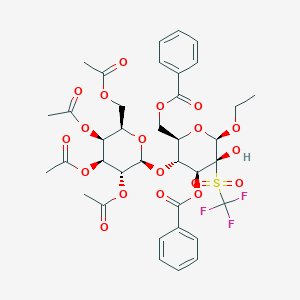
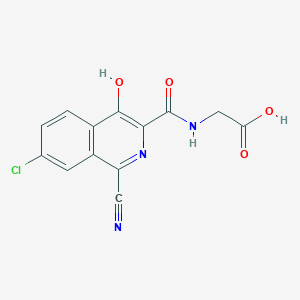

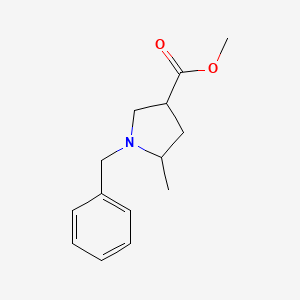
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
